7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
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Overview
Description
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a derivative of benzoazepine, characterized by the presence of a bromine atom at the 7th position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, which is advantageous for large-scale production. This method often includes the use of recyclable catalysts and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-one.
Reduction: 2,3,4,5-Tetrahydro-1H-benzo[b]azepine.
Substitution: 7-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Scientific Research Applications
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 7th position enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to variations in binding affinity and pharmacological effects.
7-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine:
Uniqueness: The presence of the bromine atom in 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride imparts unique chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H13BrClN |
---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-5-10-8(7-9)3-1-2-6-12-10;/h4-5,7,12H,1-3,6H2;1H |
InChI Key |
FNYLOCPNZVOGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)Br.Cl |
Origin of Product |
United States |
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